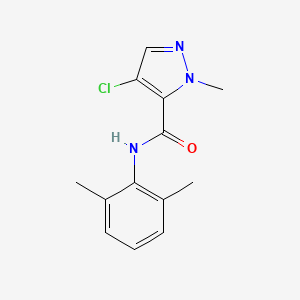
2,4-dichloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide, also known as DMXAA, is a small molecule compound that has been studied for its anti-tumor properties. DMXAA was first discovered in the 1990s and has since been the subject of numerous scientific studies.
Mecanismo De Acción
The exact mechanism of action of 2,4-dichloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide is not fully understood. However, it is thought to work by activating the immune system and inducing the production of cytokines, which are proteins that help regulate the immune response. This compound has also been shown to inhibit the growth of blood vessels that supply tumors with nutrients, which can lead to tumor cell death.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, such as tumor necrosis factor alpha (TNF-alpha), interleukin-6 (IL-6), and interferon gamma (IFN-gamma). This compound has also been shown to inhibit the growth of blood vessels, which can lead to decreased tumor growth and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2,4-dichloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide in lab experiments is its ability to induce tumor necrosis and inhibit tumor growth in a variety of cancer models. This compound has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have toxic effects on the liver and kidneys at high doses.
Direcciones Futuras
There are a number of future directions for the study of 2,4-dichloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide. One area of research is the development of new methods for synthesizing this compound that are more efficient and cost-effective. Another area of research is the development of new cancer treatments that incorporate this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, this compound is a small molecule compound that has been studied extensively for its anti-tumor properties. It has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer models, and has the potential to enhance the effectiveness of other cancer treatments. While there are limitations to using this compound in lab experiments, there are also a number of future directions for research in this area.
Métodos De Síntesis
2,4-dichloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2,4-dichlorobenzoyl chloride with 5-methyl-2-aminothiazole in the presence of a base. This reaction results in the formation of this compound as a white solid.
Aplicaciones Científicas De Investigación
2,4-dichloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide has been studied extensively for its anti-tumor properties. It has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer models, including melanoma, lung cancer, and breast cancer. This compound has also been studied for its ability to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
2,4-dichloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2OS/c1-6-5-14-11(17-6)15-10(16)8-3-2-7(12)4-9(8)13/h2-5H,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPFBFRHSKQIBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-dimethyl-1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B5768597.png)





![N-(1-methyl-1H-pyrazol-3-yl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5768627.png)
![3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5768641.png)
![N-(2,4-difluorophenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5768649.png)
![3-(4-chlorophenyl)-N-{[(4-ethylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5768658.png)
![N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5768668.png)


![3-(4-fluorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5768696.png)